molecular formula C3H7NO2 B14032992 D-Alanine-d7

D-Alanine-d7

Cat. No.: B14032992
M. Wt: 96.14 g/mol
InChI Key: QNAYBMKLOCPYGJ-VETUMQINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Alanine-d7: is a deuterium-labeled form of D-Alanine, an amino acid that plays a crucial role in various biochemical processes. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and enzyme mechanisms due to the unique properties of deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Alanine-d7 can be synthesized through several methods, including chemical synthesis and biosynthesis. One common approach involves the deuteration of D-Alanine using deuterium oxide (D2O) as a solvent and deuterium source. The reaction typically requires a catalyst to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and isotopic enrichment. The process may also include the use of specific enzymes that catalyze the incorporation of deuterium into the alanine molecule.

Chemical Reactions Analysis

Types of Reactions: D-Alanine-d7 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce corresponding keto acids.

    Reduction: It can be reduced to form amino alcohols.

    Substitution: The amino group in this compound can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.

Major Products: The major products formed from these reactions include keto acids, amino alcohols, and substituted alanine derivatives.

Scientific Research Applications

Chemistry: D-Alanine-d7 is used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism. Its unique isotopic properties allow researchers to track the movement and transformation of alanine in biological systems.

Biology: In biological research, this compound is used to study the role of D-Alanine in bacterial cell wall synthesis. It helps in understanding the mechanisms of antibiotic resistance and the development of new antimicrobial agents.

Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs. It is also used in the development of deuterated drugs, which have improved metabolic stability and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of labeled compounds for research and development. It is also used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways: D-Alanine-d7 exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in amino acid metabolism, such as alanine racemase and D-amino acid oxidase. The deuterium labeling allows researchers to study the kinetic isotope effects and gain insights into enzyme mechanisms.

Comparison with Similar Compounds

    L-Alanine-d7: Another deuterium-labeled form of alanine, but with a different stereochemistry.

    D-Serine-d7: A deuterium-labeled form of D-Serine, another amino acid with similar properties.

    D-Glutamic Acid-d7: A deuterium-labeled form of D-Glutamic Acid, used in similar research applications.

Uniqueness: D-Alanine-d7 is unique due to its specific role in bacterial cell wall synthesis and its use as a tracer in metabolic studies. Its deuterium labeling provides distinct advantages in studying enzyme mechanisms and metabolic pathways, making it a valuable tool in scientific research.

Properties

Molecular Formula

C3H7NO2

Molecular Weight

96.14 g/mol

IUPAC Name

deuterio (2R)-2,3,3,3-tetradeuterio-2-(dideuterioamino)propanoate

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i1D3,2D/hD3

InChI Key

QNAYBMKLOCPYGJ-VETUMQINSA-N

Isomeric SMILES

[2H][C@](C(=O)O[2H])(C([2H])([2H])[2H])N([2H])[2H]

Canonical SMILES

CC(C(=O)O)N

Origin of Product

United States

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